molecular formula C10H20O7 B1673975 Hydroxy-PEG4-CH2CO2H, sodium salt CAS No. 70678-95-4

Hydroxy-PEG4-CH2CO2H, sodium salt

Cat. No. B1673975
CAS RN: 70678-95-4
M. Wt: 252.26 g/mol
InChI Key: ZKURGMHPJRDKIR-UHFFFAOYSA-N
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Description

Hydroxy-PEG4-CH2CO2H sodium salt is a PEG linker containing a hydroxyl group with a terminal carboxylic acid . The free acid form is not stable due to the reaction of OH with PEG-COOH group to form polymer . The sodium salt form is stable for storage and shipping .


Synthesis Analysis

The terminal carboxylic acid of Hydroxy-PEG4-CH2CO2H sodium salt can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Molecular Structure Analysis

The molecular formula of Hydroxy-PEG4-CH2CO2H sodium salt is C10H20O7 . It has a molecular weight of 252.3 g/mol .


Chemical Reactions Analysis

The terminal carboxylic acid of Hydroxy-PEG4-CH2CO2H sodium salt can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .


Physical And Chemical Properties Analysis

The molecular formula of Hydroxy-PEG4-CH2CO2H sodium salt is C10H20O7 . It has a molecular weight of 252.3 g/mol . The sodium salt form is stable for storage and shipping .

Scientific Research Applications

Formation of Stable Amide Bonds

The terminal carboxylic acid of Hydroxy-PEG4-CH2CO2H can react with primary amine groups in the presence of activators (e.g., HATU) to form a stable amide bond . This property makes it useful in the synthesis of complex molecules where stable linkages are required.

Increasing Solubility in Aqueous Media

The hydrophilic PEG spacer in Hydroxy-PEG4-CH2CO2H increases solubility in aqueous media . This is particularly useful in drug delivery systems where solubility can influence the bioavailability of the drug.

Further Derivatization

The hydroxyl group in Hydroxy-PEG4-CH2CO2H enables further derivatization or replacement with other reactive functional groups . This allows for the creation of a wide range of compounds with diverse properties.

Research Use

As a reagent grade compound, Hydroxy-PEG4-CH2CO2H is suitable for research use . It can be used in various research settings, including laboratories and academic institutions, to study its properties and potential applications.

Mechanism of Action

The terminal carboxylic acid of Hydroxy-PEG4-CH2CO2H sodium salt can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Safety and Hazards

Hydroxy-PEG4-CH2CO2H sodium salt is not classified as a hazard . In case of skin contact, wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O7/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h11H,1-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKURGMHPJRDKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431083
Record name 3,6,9,12-Tetraoxatetradecanoic acid, 14-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HO-Peg4-CH2cooh

CAS RN

70678-95-4
Record name 3,6,9,12-Tetraoxatetradecanoic acid, 14-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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